molecular formula C19H20Cl2F2N6O B2473160 N2,N4-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179386-56-1

N2,N4-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B2473160
CAS No.: 1179386-56-1
M. Wt: 457.31
InChI Key: KEHDJQPHGQURJD-UHFFFAOYSA-N
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Description

N2,N4-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative characterized by fluorine-substituted aryl groups at the N2 and N4 positions, a morpholine ring at the 6-position, and a dihydrochloride salt form. The fluorophenyl groups enhance electronic interactions and metabolic stability, while the morpholino substituent improves solubility. The dihydrochloride salt further increases aqueous solubility, making it pharmaceutically favorable .

Properties

IUPAC Name

2-N,4-N-bis(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O.2ClH/c20-13-1-5-15(6-2-13)22-17-24-18(23-16-7-3-14(21)4-8-16)26-19(25-17)27-9-11-28-12-10-27;;/h1-8H,9-12H2,(H2,22,23,24,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHDJQPHGQURJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2,N4-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic compound that falls within the class of triazines. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and cancer treatment. The structure of the compound includes a triazine core with various functional groups that contribute to its biological effects.

  • Molecular Formula : C19H19ClF2N6O
  • Molecular Weight : 432.88 g/mol
  • CAS Number : 1179380-11-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazine Core : Cyclization of appropriate precursors under controlled conditions.
  • Substitution Reactions : Introduction of the morpholino moiety through nucleophilic substitution.
  • Hydrochloride Formation : Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)0.20
MCF-7 (Breast Cancer)1.25
HeLa (Cervical Cancer)1.03

These values indicate that the compound effectively inhibits cell proliferation at low concentrations, making it a promising candidate for further development in cancer therapies .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. It is believed to inhibit key signaling pathways associated with cell growth and survival, including:

  • Phosphoinositide 3-Kinase (PI3K) : The compound exhibits selective inhibition of PI3Kα/mTOR pathways, which are crucial for cell metabolism and growth factor signaling .
  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to reduced synthesis of tetrahydrofolate, which is essential for DNA synthesis and cellular proliferation .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of related triazine derivatives, providing insights into their potential therapeutic applications:

  • Study on Antitumor Activity : A derivative similar to N2,N4-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine showed remarkable activity against melanoma with an IC50 value as low as 3.3×1083.3\times 10^{-8} M .
  • Inhibition Studies : Research has demonstrated that certain triazine derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as BAX while downregulating anti-apoptotic factors like Bcl-2 .
  • Comparative Analysis : The unique fluorination in N2,N4-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine enhances its binding affinity to biological targets compared to other halogenated analogs .

Scientific Research Applications

Biological Activities

N2,N4-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride has demonstrated various biological activities:

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 (breast cancer) : IC50 values around 27.3 µM suggest effective inhibition of cell proliferation.

Antifungal Activity

Similar compounds in the triazine class have shown antifungal properties against pathogens such as Candida albicans. The presence of electronegative atoms like fluorine enhances biological activity by increasing lipophilicity and binding affinity to target enzymes.

Case Studies

Several studies have investigated the biological activities and mechanisms associated with triazine derivatives similar to this compound:

Cytotoxicity Analysis

A study evaluated various triazine derivatives against cancer cell lines and reported significant cytotoxicity with some derivatives showing IC50 values comparable to established chemotherapeutics.

In Silico Studies

Molecular docking studies have indicated that these compounds can effectively bind to active sites of target enzymes such as CYP51, suggesting a potential mechanism for their antifungal activity.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (breast cancer)27.3
AntifungalCandida albicans1.23
CytotoxicityNIH/3T3 (normal cells)>1000

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Compound Name N2/N4 Substituents 6-Position Substituent Salt Form Key Features Reference
Target Compound 4-fluorophenyl morpholin-4-yl dihydrochloride Enhanced solubility, fluorophenyl metabolic stability
N2,N4-bis(4-methylphenyl)-6-morpholino analog 4-methylphenyl morpholin-4-yl hydrochloride Methyl groups increase hydrophobicity; reduced electronic interactions
6-Chloro-N2,N4-bis(4-fluorophenyl) derivative 4-fluorophenyl chloro Chloro reduces solubility; potential reactive site for nucleophilic attack
N2,N4-bis(4-chlorophenyl)-6-methyl derivative 4-chlorophenyl methyl Chlorine’s electronegativity enhances binding; methyl limits steric hindrance
6-(Difluoromethylthio)-diisopropyl derivative diisopropyl difluoromethylthio Sulfur and fluorine enhance lipophilicity; branched alkyls affect stability

Key Comparative Findings

Substituent Effects on Solubility: The morpholino group in the target compound significantly improves water solubility compared to chloro () or methyl () substituents due to hydrogen-bonding capability . The dihydrochloride salt further enhances solubility over the hydrochloride salt in the 4-methylphenyl analog () .

Chloro substituents () may act as leaving groups, increasing reactivity but reducing metabolic stability compared to morpholino .

Biological Implications: Morpholino-containing derivatives (target, ) are less lipophilic than difluoromethylthio analogs (), favoring aqueous environments and reducing toxicity risks . Bis-morpholino derivatives (–6) exhibit higher hydrophilicity than the target compound but may suffer from conformational rigidity .

Q & A

Q. What are the standard synthetic routes for preparing N2,N4-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride?

The compound is synthesized via multi-step nucleophilic substitution reactions. A typical protocol involves:

  • Step 1 : Reacting cyanuric chloride with 4-fluoroaniline derivatives under reflux in polar aprotic solvents (e.g., 1,4-dioxane) to form the triazine core .
  • Step 2 : Introducing the morpholino group via substitution at the 6-position of the triazine ring using morpholine under basic conditions (e.g., K₂CO₃) .
  • Step 3 : Converting the free base to the dihydrochloride salt using HCl gas or concentrated HCl in ethanol . Microwave-assisted synthesis can improve reaction efficiency and yields .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., δ ~7.5–8.0 ppm for fluorophenyl protons) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) coupled with mass spectrometry for molecular weight verification (e.g., [M+H]+ at m/z ~455) .
  • X-ray Crystallography : To resolve 3D conformation and hydrogen-bonding networks in crystalline form .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) with positive controls like cisplatin .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) for MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorometric assays to study inhibition of kinases or proteases, with ATP-competitive binding analysis .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorophenyl vs. chlorophenyl) influence structure-activity relationships (SAR)?

Comparative SAR studies reveal:

  • Fluorophenyl Groups : Enhance metabolic stability and membrane permeability compared to chlorophenyl analogues due to reduced steric hindrance and increased electronegativity .
  • Morpholino Group : Improves solubility and modulates target affinity (e.g., IC₅₀ values drop by ~30% vs. pyrrolidine-substituted analogues) .
  • Dihydrochloride Salt : Increases aqueous solubility by >50% compared to the free base, critical for in vivo studies .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The triazine core undergoes sequential substitutions due to:

  • Electrophilicity Gradient : Position 6 (most reactive) reacts first with morpholine, followed by positions 2 and 4 with fluorophenyl amines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution rates by 2–3× vs. non-polar solvents .
  • Leaving Group Ability : Chlorine atoms on cyanuric chloride are displaced in the order 6 > 2 > 4, confirmed by reaction kinetics studies .

Q. How can contradictory bioactivity data between similar triazine derivatives be resolved?

Discrepancies often arise from:

  • Purity Issues : HPLC purity thresholds (<95%) may skew IC₅₀ values; rigorous recrystallization (e.g., ethanol/water) is recommended .
  • Assay Variability : Normalize results using internal standards (e.g., staurosporine for kinase assays) and replicate across multiple cell lines .
  • Structural Confounders : Compare analogues with identical substituents (e.g., N2,N4-difluorophenyl vs. N2-fluoro-N4-chloro derivatives) to isolate substituent effects .

Q. What computational approaches are used to model its interactions with biological targets?

Advanced methods include:

  • Molecular Docking (AutoDock Vina) : Predict binding poses to kinases (e.g., EGFR) with scoring functions (ΔG < -8 kcal/mol suggests high affinity) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
  • QSAR Models : Use descriptors like logP and topological polar surface area (TPSA) to correlate structure with activity .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Key challenges and solutions:

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 amine:cyanuric chloride ratio) and use continuous flow reactors to minimize side reactions .
  • Purification : Replace column chromatography with pH-controlled recrystallization (e.g., adjust HCl concentration for dihydrochloride precipitation) .
  • Solvent Recovery : Implement distillation systems to recover DMF or dioxane (>90% efficiency) .

Q. How is degradation chemistry studied under physiological conditions?

Methodologies include:

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS to identify hydrolytic products (e.g., triazine ring cleavage) .
  • Oxidative Stress Testing : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic degradation pathways .
  • Stability Profiling : Long-term storage studies (25°C/60% RH) with periodic HPLC monitoring .

Q. What crystallographic data are critical for understanding its solid-state behavior?

Essential parameters include:

  • Unit Cell Dimensions : Monoclinic systems (e.g., space group P2₁/c) with Z = 4 .
  • Intermolecular Interactions : Hydrogen bonds between morpholino O and NH groups (distance ~2.8 Å) stabilize crystal packing .
  • Thermal Analysis : DSC to identify melting points (~250–300°C) and phase transitions .

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